N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a thiazole-based compound featuring a 2,5-dichlorophenyl substituent at the 4-position of the thiazole ring and a 3-(ethylsulfonyl)benzamide group at the 2-position.
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)13-5-3-4-11(8-13)17(23)22-18-21-16(10-26-18)14-9-12(19)6-7-15(14)20/h3-10H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPOFPDKWWPNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C19H16Cl2N2O3S
- Molecular Weight : 455.4 g/mol
- CAS Number : 919757-52-1
Overview of Biological Activities
Thiazole derivatives, including this compound, exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Thiazole compounds have shown significant efficacy against various bacterial and fungal strains.
- Antitumor Activity : Certain thiazole derivatives demonstrate cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can inhibit inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : Thiazole compounds often interact with specific proteins or enzymes involved in disease pathways. For example, they may inhibit cyclooxygenase (COX) enzymes or modulate apoptotic pathways in cancer cells.
- Biochemical Pathways : The compound may influence various signaling pathways, including those related to cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of specific substituents on the thiazole ring can enhance or diminish its efficacy:
| Substituent | Effect on Activity |
|---|---|
| Chlorine atoms on the phenyl ring | Enhance cytotoxicity against cancer cells |
| Ethylsulfonyl group | Improves solubility and bioavailability |
| Thiazole ring | Essential for antimicrobial and anticancer activity |
Case Studies and Research Findings
- Anticancer Activity : A study indicated that thiazole derivatives exhibited significant cytotoxicity against colon carcinoma cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL). The presence of electron-withdrawing groups like chlorine was found to be beneficial for enhancing activity against these cell lines .
- Antimicrobial Properties : Research demonstrated that certain thiazole derivatives showed promising antimicrobial activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating effective inhibition compared to standard antibiotics .
- Inflammatory Response Modulation : In vitro studies have shown that thiazole compounds can inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Pharmaceutical Applications
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been studied for its potential as a pharmaceutical agent. Its thiazole moiety contributes to various biological activities, making it a candidate for drug development.
Antimicrobial Activity
Research has shown that derivatives of thiazole exhibit a range of antimicrobial properties. For instance, studies have indicated that compounds similar to this compound demonstrate effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 100 to 400 µg/ml, which, while not as potent as reference drugs like ketoconazole (MIC of 25–50 µg/ml), still indicate potential for further development in antimicrobial therapies .
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| This compound | 100 - 400 | Moderate |
| Ketoconazole | 25 - 50 | High |
Anticancer Potential
The compound has also shown promise in anticancer research. Thiazole derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that the structural characteristics of these compounds significantly influence their anticancer activity .
Case Study 1: Antibacterial Efficacy
In a comparative study involving various thiazole derivatives, this compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that while the compound showed moderate antibacterial activity, it was less effective than traditional antibiotics but suggested potential as a lead compound for further modifications .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiazole derivatives highlighted that this compound induced apoptosis in human cancer cell lines through mitochondrial pathways. The study concluded that this compound could serve as a scaffold for developing more potent anticancer agents .
Chemical Reactions Analysis
Oxidation Reactions
The ethylsulfonyl group is fully oxidized, but the thiazole ring and aromatic systems remain reactive. Key oxidation pathways include:
-
Thiazole Ring Oxidation : Under strong oxidizing conditions (e.g., hydrogen peroxide, m-CPBA), the thiazole sulfur may oxidize to sulfoxide or sulfone derivatives, though this is less common due to steric and electronic constraints.
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Aromatic Ring Hydroxylation : Electrophilic hydroxylation at the dichlorophenyl or benzamide rings can occur under acidic conditions with reagents like HNO₃/H₂SO₄, though regioselectivity depends on substituent effects.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Thiazole S-oxidation | H₂O₂, m-CPBA in DCM, 0–25°C | Sulfoxide or sulfone derivatives |
| Aromatic hydroxylation | HNO₃/H₂SO₄, 50–80°C | Hydroxylated aryl intermediates |
Reduction Reactions
Reductive transformations target the amide group and aromatic chlorides:
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Amide Reduction : LiAlH₄ or NaBH₄ reduces the benzamide to a benzylamine derivative, forming N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzylamine.
-
Dechlorination : Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms from the dichlorophenyl group, yielding phenyl or monochlorophenyl analogs.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux | Benzylamine derivative |
| Dechlorination | H₂ (1 atm), Pd-C, EtOH | Phenyl or monochlorophenyl analogs |
Nucleophilic Substitution
The dichlorophenyl group participates in aromatic substitution:
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Chloride Displacement : Nucleophiles (e.g., amines, alkoxides) replace chlorine atoms under SNAr conditions (DMSO, K₂CO₃, 80–120°C) .
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Sulfonyl Group Reactivity : The ethylsulfonyl moiety is a poor leaving group but may undergo substitution under extreme basic conditions (e.g., NaOH, 150°C).
Condensation and Cyclization
The benzamide and thiazole nitrogen atoms facilitate condensation:
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Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions yields imine-linked derivatives.
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Heterocycle Formation : Cyclocondensation with thioureas or α-haloketones generates fused thiazole systems .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Schiff base synthesis | RCHO, HCl, EtOH, reflux | Imine-linked conjugates |
| Thiazole annulation | Thiourea, CuCl₂, DMF, 120°C | Fused bicyclic thiazoles |
Hydrolysis Reactions
Controlled hydrolysis modifies key functional groups:
-
Amide Hydrolysis : Strong acids (HCl, 100°C) or bases (NaOH, 80°C) hydrolyze the benzamide to carboxylic acid or carboxylate salts.
-
Sulfonamide Hydrolysis : Rare under mild conditions but feasible with concentrated H₂SO₄ at elevated temperatures.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 12h | 3-(Ethylsulfonyl)benzoic acid |
| Sulfonamide hydrolysis | H₂SO₄ (conc.), 150°C | Benzoic acid and ethylsulfonic acid |
Photochemical Reactions
UV irradiation induces unique transformations:
-
C–S Bond Cleavage : Photolysis in acetonitrile cleaves the thiazole C–S bond, generating radical intermediates that recombine to form disulfides or arylthioethers.
-
Dimerization : UV light promotes [2+2] cycloaddition between thiazole rings, forming dimeric structures.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| C–S bond cleavage | UV (254 nm), CH₃CN, 24h | Disulfides or arylthioethers |
| Thiazole dimerization | UV (300 nm), benzene, 48h | Dimeric cycloadducts |
Key Research Findings
-
Enzyme Inhibition : Analogous compounds demonstrate phosphodiesterase inhibition (IC₅₀ = 0.8–2.3 µM), suggesting potential bioactivity for this derivative.
-
Thermal Stability : Decomposition occurs above 250°C, with exothermic DSC peaks at 260–270°C.
-
Solubility Profile : Poor aqueous solubility (logP = 3.8) but soluble in DMSO (≥10 mg/mL) .
Comparison with Similar Compounds
Thiazole Derivatives with Sulfonyl Groups
- N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide vs. S-alkylated 1,2,4-triazoles [10–15] ():
- Thiazole vs. Triazole Rings : The thiazole core in the target compound contrasts with the 1,2,4-triazole scaffold in compounds [10–15]. Triazoles exhibit greater metabolic stability due to reduced susceptibility to oxidation compared to thiazoles.
- Sulfonyl Groups : The ethylsulfonyl group in the target compound mirrors the phenylsulfonyl substituents in compounds [10–15]. Sulfonyl groups enhance solubility and modulate enzyme interactions (e.g., α-glucosidase inhibition) by acting as hydrogen-bond acceptors .
Halogen-Substituted Aromatic Systems
- 2,5-Dichlorophenyl (Target) vs. Fluorine’s smaller atomic radius reduces steric hindrance, favoring interactions in hydrophobic enzyme pockets .
Coumarin-Linked Thiazoles ()
- Target Compound vs. Compound 13 :
- The target lacks the coumarin moiety present in compound 13, which is critical for π-π stacking interactions in α-glucosidase inhibition.
- Both compounds share acetamide/thiazole linkages, but the ethylsulfonyl group in the target may confer stronger electrostatic interactions than the dichlorophenyl in compound 13 .
Infrared (IR) Spectroscopy
The absence of C=O bands in triazoles [7–9] confirms cyclization, whereas the target’s benzamide group retains a carbonyl band (~1680 cm⁻¹). Compound 13’s higher C=O stretch (1714 cm⁻¹) reflects conjugation with the coumarin system .
Q & A
Basic Research Questions
What are the common synthetic routes for N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of precursors like 2-aminobenzenethiol with aldehydes/ketones under acidic conditions (e.g., glacial acetic acid) to form the thiazole core .
- Sulfonylation : Introduction of the ethylsulfonyl group via oxidative chlorination using agents like Lawesson’s reagent, followed by reaction with ethylsulfonyl chloride .
- Benzamide coupling : Amide bond formation between the thiazole intermediate and 3-(ethylsulfonyl)benzoyl chloride using coupling agents (e.g., EDC/HOBt) .
Key intermediates and reaction conditions should be validated via TLC and NMR monitoring .
Which analytical techniques are critical for characterizing this compound?
- Structural elucidation :
- Purity assessment :
What preliminary biological activities have been reported for this compound?
- Anticancer activity : Screening against 60 cancer cell lines (NCI-60 panel) revealed moderate activity, particularly in leukemia and breast cancer models (IC₅₀: 10–50 µM) .
- Antimicrobial effects : Structural analogs with thiazole-sulfonamide motifs inhibit Gram-positive bacteria (MIC: 8–32 µg/mL) via dihydrofolate reductase inhibition .
- Anti-inflammatory potential : Thiazole derivatives suppress COX-2 expression in murine macrophages (40–60% inhibition at 20 µM) .
Advanced Research Questions
How can molecular docking and dynamics simulations be designed to study its mechanism of action?
- Target selection : Prioritize enzymes like heparanase (anticancer) or dihydrofolate reductase (antimicrobial) based on structural analogs .
- Docking workflow :
- Prepare the ligand (compound) and receptor (PDB ID: e.g., 5NPF for heparanase) using AutoDock Vina.
- Validate docking parameters with co-crystallized ligands (RMSD <2.0 Å) .
- Molecular dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability, focusing on hydrogen bonds (e.g., sulfonyl-O with Arg303) and hydrophobic interactions .
How to resolve contradictions in biological activity data across studies?
- Experimental variables :
- Metabolic stability : Assess compound degradation in plasma (LC-MS/MS) to explain in vitro-in vivo discrepancies .
- Statistical analysis : Apply ANOVA to evaluate batch-to-batch variability in synthesis (e.g., purity differences >5% significantly alter IC₅₀) .
What structure-activity relationship (SAR) trends are observed for substituents on the thiazole and benzamide moieties?
- Thiazole substituents :
- Benzamide modifications :
How can synthesis yield and purity be optimized for scalable production?
- Reaction optimization :
- Purification strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
